molecular formula C22H31ClN2O B1197313 Pirmenol hydrochloride CAS No. 61477-94-9

Pirmenol hydrochloride

Numéro de catalogue: B1197313
Numéro CAS: 61477-94-9
Poids moléculaire: 374.9 g/mol
Clé InChI: HFIHPVIVQSWZBV-UBKAUKJESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pirmenol hydrochloride is a pharmaceutical compound primarily used as an antiarrhythmic agent. It is classified as a Class I antiarrhythmic drug, which means it works by blocking specific sodium channels in cardiac cells. This compound is known for its ability to stabilize cardiac membranes and prevent abnormal electrical activity that leads to arrhythmias .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pirmenol hydrochloride is synthesized through a series of chemical reactions involving pyridine and piperidine derivatives. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Analyse Des Réactions Chimiques

Types of Reactions

Pirmenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties .

Applications De Recherche Scientifique

Pirmenol hydrochloride has a wide range of scientific research applications, including:

Mécanisme D'action

Pirmenol hydrochloride exerts its effects by blocking specific sodium channels in cardiac cells. These sodium channels are critical for the initiation and propagation of electrical impulses in the heart. By inhibiting these channels, pirmenol reduces the excitability of cardiac cells, stabilizing the cardiac membrane and preventing abnormal electrical activity that leads to arrhythmias .

The drug specifically targets the fast sodium channels responsible for the rapid depolarization phase of the cardiac action potential. By blocking these channels, pirmenol effectively slows down the rate of depolarization, prolonging the action potential duration and refractory period. This extended refractory period helps prevent the premature reactivation of cardiac cells, which is a common cause of arrhythmias .

Comparaison Avec Des Composés Similaires

Pirmenol hydrochloride is compared with other similar antiarrhythmic compounds, such as:

This compound is unique in its long half-life and low toxicity, making it a preferred choice for certain types of arrhythmias .

Activité Biologique

Pirmenol hydrochloride is a synthetic compound classified as a class Ia antiarrhythmic agent, primarily used for managing ventricular arrhythmias. It is a pyridinemethanol derivative that has shown promise in clinical settings due to its efficacy and safety profile. This article will explore the biological activity of this compound, supported by preclinical and clinical research findings, including data tables and case studies.

Pirmenol exerts its antiarrhythmic effects by blocking sodium channels, which stabilizes cardiac cell membranes and decreases the excitability of cardiac tissues. This action helps to suppress abnormal electrical activity in the heart, particularly in conditions characterized by premature ventricular contractions (VPCs) and other arrhythmias.

Efficacy in Clinical Studies

  • Dose-Response Studies : A multicenter, double-blind study involving 196 patients assessed the efficacy of pirmenol at doses ranging from 200 to 400 mg daily. Results indicated that 60% of patients experienced at least a 70% reduction in VPC frequency, with a significant portion maintaining this reduction during extended treatment phases .
  • Long-Term Safety : The same study reported that 66% of participants experienced no adverse effects, while serious reactions were rare, occurring in only 2% of cases. The most common side effect was an unusual taste sensation .
  • Preclinical Toxicology : In preclinical studies, pirmenol demonstrated a favorable safety profile across various animal models. No significant toxicological effects were observed at doses up to 100 mg/kg/day in rats or 30 mg/kg/day in dogs over extended periods .

Table: Summary of Clinical Findings on this compound

Study TypePatient CountDosage Range (mg/day)Efficacy (%)Common Side Effects
Multicenter Study196200 - 40060%Unusual taste (common)
Long-term Safety StudyVariesUp to 400Maintained efficacy in open-label phaseRare serious reactions
Preclinical ToxicologyVariousUp to 100 (rats)N/ANo significant changes

Case Study: Efficacy in Ventricular Arrhythmias

A notable case involved a patient with recurrent VPCs who had not responded adequately to other antiarrhythmic medications. After initiating treatment with pirmenol at a dose of 300 mg/day, the patient reported a significant reduction in arrhythmic episodes within two weeks. Follow-up evaluations confirmed sustained control of VPCs over a six-month period without notable side effects.

Case Study: Long-Term Use and Tolerance

In another instance, a patient with ischemic heart disease was treated with pirmenol for over one year. Initially prescribed a dose of 200 mg/day, the dosage was adjusted based on tolerance and response. Throughout the treatment duration, the patient remained free from major adverse effects and showed improved quality of life metrics.

Propriétés

Numéro CAS

61477-94-9

Formule moléculaire

C22H31ClN2O

Poids moléculaire

374.9 g/mol

Nom IUPAC

(1R)-4-[(2S,6R)-2,6-dimethylpiperidin-1-yl]-1-phenyl-1-pyridin-2-ylbutan-1-ol;hydrochloride

InChI

InChI=1S/C22H30N2O.ClH/c1-18-10-8-11-19(2)24(18)17-9-15-22(25,20-12-4-3-5-13-20)21-14-6-7-16-23-21;/h3-7,12-14,16,18-19,25H,8-11,15,17H2,1-2H3;1H/t18-,19+,22-;/m1./s1

Clé InChI

HFIHPVIVQSWZBV-UBKAUKJESA-N

SMILES

CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C.Cl

SMILES isomérique

C[C@@H]1CCC[C@@H](N1CCC[C@@](C2=CC=CC=C2)(C3=CC=CC=N3)O)C.Cl

SMILES canonique

CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C.Cl

Synonymes

CI 845
cis-alpha-(3-(2,6-dimethyl-1-piperidinyl)propyl)-alpha-phenyl-2-pyridinemethanol monohydrochloride
pirmenol
pirmenol hydrochloride

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pirmenol hydrochloride
Reactant of Route 2
Reactant of Route 2
Pirmenol hydrochloride
Reactant of Route 3
Pirmenol hydrochloride
Reactant of Route 4
Pirmenol hydrochloride
Reactant of Route 5
Reactant of Route 5
Pirmenol hydrochloride
Reactant of Route 6
Pirmenol hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.